molecular formula C13H14INO B2802375 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1023528-61-1

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No.: B2802375
CAS No.: 1023528-61-1
M. Wt: 327.165
InChI Key: BQZFGXYTGFLBCG-UHFFFAOYSA-N
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Description

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound characterized by the presence of an iodophenyl group attached to an amino group, which is further connected to a methylcyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 2-iodoaniline with a suitable cyclohexenone derivative. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    2-Iodoaniline: A precursor in the synthesis of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one.

    Cyclohexenone Derivatives: Compounds with similar cyclohexenone structures but different substituents.

    Other Iodophenyl Amines: Compounds with iodophenyl groups attached to different amine structures.

Uniqueness: this compound is unique due to its specific combination of an iodophenyl group and a methylcyclohexenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2-iodoanilino)-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZFGXYTGFLBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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